Sodiumd-ascorbate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

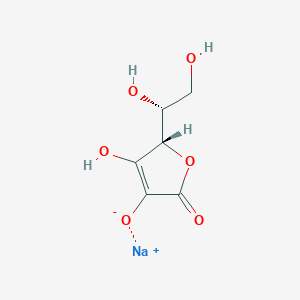

Molecular Formula |

C6H7NaO6 |

|---|---|

Molecular Weight |

198.11 g/mol |

IUPAC Name |

sodium;(2S)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m1./s1 |

InChI Key |

PPASLZSBLFJQEF-LNPKWJEUSA-M |

Isomeric SMILES |

C([C@H]([C@H]1C(=C(C(=O)O1)[O-])O)O)O.[Na+] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sodium D-Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium D-ascorbate, the sodium salt of D-ascorbic acid (also known as erythorbic acid or D-isoascorbic acid), is a stereoisomer of the more commonly known sodium L-ascorbate, which is a form of vitamin C. While structurally similar, the stereochemical difference between these two molecules results in distinct biological activities. This technical guide provides an in-depth exploration of the mechanism of action of sodium D-ascorbate, drawing on available scientific literature. It will detail its biochemical and cellular effects, present quantitative data, outline experimental protocols, and visualize key pathways. Due to the extensive research on L-ascorbate, this guide will also draw comparisons to highlight the unique properties of the D-isomer.

Core Mechanisms of Action of Ascorbates

The primary mechanisms of action for ascorbates, including the D-isomer, revolve around their redox properties. They can function as both antioxidants and pro-oxidants, and act as cofactors for various enzymes.

Antioxidant Properties

Sodium D-ascorbate is a potent antioxidant. Its primary antioxidant function is to donate electrons to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. This process involves the formation of the relatively stable and less reactive ascorbyl radical, which can then be recycled back to ascorbate.

The antioxidant capacity of D-isoascorbic acid has been reported to be significantly higher than that of L-ascorbic acid.[1]

Caption: Electron donation by Sodium D-Ascorbate to neutralize reactive oxygen species.

Pro-oxidant Properties

In the presence of free transition metals, such as iron (Fe³⁺) and copper (Cu²⁺), ascorbates can exhibit pro-oxidant activity. Sodium D-ascorbate can reduce these metal ions, and the resulting reduced metals (Fe²⁺ and Cu⁺) can react with hydrogen peroxide (H₂O₂) in the Fenton reaction to generate highly reactive hydroxyl radicals (•OH). This pro-oxidant effect is concentration-dependent and is being explored for its potential therapeutic applications, particularly in oncology.[2][3]

Caption: Pro-oxidant mechanism of Sodium D-Ascorbate via the Fenton reaction.

Enzyme Cofactor

L-ascorbate is a well-established cofactor for a variety of dioxygenase enzymes that are involved in processes such as collagen synthesis, carnitine biosynthesis, and the synthesis of certain neurotransmitters.[4] It maintains the iron and copper atoms in these enzymes in their reduced, active state. While the role of D-ascorbate as an enzyme cofactor is less studied, it is known to substitute for L-ascorbate in some enzymatic reactions, albeit often with lower efficiency.

Comparative Biological Activity: D-Ascorbate vs. L-Ascorbate

The primary distinction in the biological activity between sodium D-ascorbate and sodium L-ascorbate lies in their antiscorbutic (vitamin C) activity.

-

Antiscorbutic Activity: Sodium D-ascorbate has only about 1/20th the antiscorbutic activity of sodium L-ascorbate.[1] This is because the enzymes and transport systems involved in vitamin C's physiological functions are stereospecific for the L-isomer.

-

Antioxidant Capacity: As previously mentioned, some evidence suggests that D-isoascorbic acid has a significantly higher in vitro antioxidant capacity than L-ascorbic acid.[1]

-

Cytotoxicity: Studies on neuroblastoma and colon carcinoma cells have shown that sodium D-ascorbate and sodium L-ascorbate can have similar cytotoxic effects at high concentrations.[2][5] This suggests that the pro-oxidant mechanism may be less dependent on stereochemistry.

-

Metabolism: While L-ascorbate is actively transported and retained in the body, D-ascorbate is more rapidly excreted. However, it has been reported that sodium D-isoascorbate can be converted to vitamin C in the body.[1]

Quantitative Data

The following table summarizes available quantitative data for sodium D-ascorbate (sodium erythorbate/D-isoascorbate).

| Parameter | Value | Cell Line/System | Reference |

| Antioxidant Activity (IC₅₀) | 0.043 mg/mL | DPPH Assay | [6][7] |

| Cytotoxicity (EC₅₀) | 0.67 mM | Murine colon carcinoma (colon-26) | [2] |

| Minimum Inhibitory Concentration (MIC) | >60 mg/mL | Staphylococcus aureus | [8] |

Note: For comparison, the EC₅₀ for L-ascorbic acid against colon-26 cells was 0.75 mM in the same study.[2]

Experimental Protocols

Determination of Antioxidant Activity (DPPH Assay)

This protocol is adapted from studies evaluating the antioxidant capacity of sodium erythorbate.[9]

Objective: To determine the free radical scavenging activity of sodium D-ascorbate using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of sodium D-ascorbate in a suitable solvent (e.g., deionized water or ethanol).

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

Add various concentrations of the sodium D-ascorbate solution to a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Caption: Workflow for determining antioxidant activity using the DPPH assay.

In Vitro Cytotoxicity Assay (Calcein-AM Assay)

This protocol is based on a study evaluating the cytotoxicity of erythorbic acid.[2]

Objective: To assess the cytotoxic effect of sodium D-ascorbate on a cancer cell line.

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., colon-26) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of sodium D-ascorbate in a sterile, buffered solution.

-

Treat the cells with a range of concentrations of sodium D-ascorbate for a specified duration (e.g., 24 hours).

-

-

Cell Viability Assessment:

-

After the treatment period, remove the medium containing sodium D-ascorbate.

-

Add a solution of Calcein-AM to each well and incubate under appropriate conditions (e.g., 37°C for 30 minutes). Calcein-AM is a non-fluorescent compound that is converted to the fluorescent calcein by esterases in viable cells.

-

Measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The EC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

-

Conclusion

The mechanism of action of sodium D-ascorbate is multifaceted, primarily driven by its redox potential. It functions as a potent antioxidant, and under certain conditions, as a pro-oxidant capable of inducing cytotoxicity. While it shares these fundamental chemical properties with its L-isomer, sodium L-ascorbate, it exhibits significantly lower vitamin C activity. The available quantitative data and experimental protocols provide a foundation for further research into the specific biological roles and potential therapeutic applications of sodium D-ascorbate. A clearer understanding of its distinct metabolic fate and interactions with cellular machinery will be crucial for fully elucidating its mechanism of action and differentiating it from the well-characterized L-ascorbate. Further investigation is warranted to explore the potential advantages of its higher antioxidant capacity in various applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemoproteomic Approach to Elucidate the Mechanism of Action of 6-Azasteroids with Unique Activity in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Antioxidant activity of rosemary extract, acerola extract and a mixture of tocopherols in sausage during storage at 8 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of rosemary extract, acerola extract and a mixture of tocopherols in sausage during storage at 8 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic study on the susceptibility of Staphylococcus aureus to common antimicrobial preservatives mediated by wall teichoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Chemical Stability of Sodium D-Ascorbate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of sodium D-ascorbate in aqueous solutions. It delves into the kinetics of its degradation, the primary factors influencing its stability, and detailed analytical methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who work with this important antioxidant.

Introduction

Sodium D-ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a widely utilized antioxidant in pharmaceutical formulations and food products.[1] Its primary function is to protect active pharmaceutical ingredients (APIs) and excipients from oxidative degradation. However, sodium D-ascorbate is itself susceptible to degradation in aqueous solutions, a factor that is critical to consider during the development, storage, and administration of liquid formulations. Understanding the kinetics and pathways of its degradation is paramount to ensuring product efficacy and shelf-life.

Aqueous solutions of sodium D-ascorbate are known to be unstable, with their stability being influenced by a variety of environmental factors including pH, temperature, light, and the presence of oxygen.[2][3] Degradation can lead to a loss of antioxidant potency and the formation of colored byproducts, which can impact the quality and patient acceptability of the final product.

Degradation Kinetics and Pathways

The degradation of sodium D-ascorbate in aqueous solutions typically follows pseudo-first-order kinetics.[4] The primary degradation pathway involves the oxidation of the ascorbate anion to dehydroascorbic acid (DHAA). This initial oxidation step is reversible. However, DHAA is itself unstable and can undergo further irreversible hydrolysis to 2,3-diketogulonic acid, which has no biological activity.[5] Subsequent degradation of 2,3-diketogulonic acid can lead to the formation of various other products, including furfural and 2-furoic acid, particularly under acidic conditions and at elevated temperatures.[6]

Below is a diagram illustrating the principal degradation pathway of sodium D-ascorbate.

Factors Influencing Stability

The stability of sodium D-ascorbate in aqueous solutions is significantly affected by several factors. A thorough understanding of these factors is crucial for the development of stable liquid formulations.

pH

The pH of the aqueous solution is a critical determinant of sodium D-ascorbate stability. The ascorbate anion is more susceptible to oxidation at higher pH values.[2] Generally, stability is greater in acidic conditions (pH < 5.6).[7] The rate of auto-oxidation increases significantly in alkaline solutions due to the higher concentration of the more reactive ascorbate dianion.[3]

Temperature

Temperature has a profound impact on the degradation rate of sodium D-ascorbate. As with most chemical reactions, an increase in temperature accelerates the rate of degradation.[6] This can also lead to the formation of colored degradation byproducts, resulting in a browning of the solution.[8] For optimal stability, aqueous solutions of sodium D-ascorbate should be stored at refrigerated temperatures.

Light

Exposure to light, particularly ultraviolet (UV) radiation, can catalyze the degradation of sodium D-ascorbate.[9] Sodium ascorbate is known to darken upon exposure to light.[10] Therefore, it is imperative to protect aqueous solutions from light by using amber-colored or opaque containers.

Oxygen

The presence of dissolved oxygen is a major contributor to the oxidative degradation of sodium D-ascorbate. The ascorbate anion readily reacts with molecular oxygen, leading to its degradation.[2] In an air-saturated aqueous solution at room temperature, the concentration of dissolved oxygen is approximately 250 μM, which acts as a limiting reagent for the oxidation of higher concentrations of ascorbate.[11] To enhance stability, measures such as purging the solution with an inert gas (e.g., nitrogen) and minimizing headspace in the container can be employed.

Metal Ions

The presence of catalytic metal ions, such as copper (II) and iron (III), can significantly accelerate the oxidative degradation of sodium D-ascorbate.[2] These metal ions can act as catalysts in the redox reactions involving ascorbate and oxygen. The use of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester these metal ions and improve the stability of the solution.

Quantitative Data on Stability

The following tables summarize the quantitative data available on the stability of ascorbate under various conditions. It is important to note that the majority of detailed kinetic studies have been performed on ascorbic acid; however, the trends are directly applicable to its salt, sodium D-ascorbate, especially concerning the ascorbate anion which is the predominant species in solution.

| pH | Half-life of Dehydroascorbic Acid (DHAA) | Reference |

| 3-4 | Most stable | [2] |

| 5 | ~1800 minutes (30 hours) | [2] |

| 7.4 | ~30 minutes | [2] |

| 9 | <1 minute | [2] |

| Table 1: Effect of pH on the Stability of Dehydroascorbic Acid (a key degradation product).[2] |

| Temperature (°C) | Degradation of Ascorbic Acid in Guava Juice (after 7 days in the dark) | Reference |

| 4-10 | Significantly reduced degradation | [3] |

| 25 | 23.4% degraded | [3] |

| 35 | 56.4% degraded | [3] |

| Table 2: Influence of Temperature on Ascorbic Acid Degradation.[3] |

| Condition | Approximate Loss of Ascorbate per Day | Reference |

| 75 g/L ascorbate solution, pH ~5.7, stored for the first 3 days | ~1% | [2] |

| Table 3: Stability of a Pharmaceutical Preparation of Ascorbate.[2] |

Experimental Protocols

Accurate quantification of sodium D-ascorbate and its degradation products is essential for stability studies. The following sections detail common analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the simultaneous determination of sodium D-ascorbate and its degradation products like DHAA.

5.1.1 Sample and Standard Preparation

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of sodium D-ascorbate reference standard in a suitable solvent (e.g., 0.1% metaphosphoric acid solution to improve stability) to prepare a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation: Dilute the aqueous sodium D-ascorbate solution to be analyzed with the mobile phase to a concentration that falls within the range of the calibration curve. All solutions should be protected from light and analyzed promptly after preparation.

5.1.2 Chromatographic Conditions

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

-

Mobile Phase: An isocratic mobile phase consisting of a buffer solution, such as 0.02 M phosphate buffer at pH 5.8, is often employed.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Injection Volume: 20 µL.

-

Detection: UV detection at approximately 260 nm.[12]

-

Column Temperature: Maintained at 25 °C.[12]

5.1.3 Determination of Dehydroascorbic Acid (DHAA)

DHAA has poor UV absorbance. Therefore, its concentration is often determined indirectly. The total ascorbate concentration is measured after reducing DHAA back to ascorbic acid using a reducing agent like dithiothreitol (DTT). The DHAA concentration is then calculated by subtracting the initial ascorbic acid concentration from the total ascorbic acid concentration.[12]

Titrimetric Methods

5.2.1 Iodometric Titration

This method is based on the oxidation of ascorbate by iodine.

-

Principle: Ascorbic acid is oxidized by a standardized iodine solution to dehydroascorbic acid. The endpoint is detected when excess iodine reacts with a starch indicator to form a blue-black complex.[13]

-

Procedure:

-

Pipette a known volume of the sodium D-ascorbate sample solution into a conical flask.

-

Add starch indicator solution.

-

Titrate with a standardized 0.005 mol/L iodine solution until the first permanent trace of a dark blue-black color appears.[13]

-

The concentration of sodium D-ascorbate is calculated from the volume of iodine solution consumed.

-

5.2.2 2,6-Dichloroindophenol (DCIP) Titration

This is a classic method for the determination of ascorbic acid.

-

Principle: Ascorbic acid reduces the colored dye, 2,6-dichloroindophenol, to a colorless compound. The endpoint is reached when a persistent pink color, characteristic of excess DCIP in an acidic solution, is observed.[14]

-

Procedure:

-

Pipette a known volume of the sodium D-ascorbate sample into a conical flask containing an acidic medium (e.g., 4% oxalic acid).[14]

-

Titrate with a standardized 2,6-dichloroindophenol solution until a faint pink color persists for at least 30 seconds.[15]

-

The amount of ascorbate is determined from the volume of DCIP solution used.

-

Experimental and Logical Workflows

A systematic approach is necessary for conducting a comprehensive stability study of sodium D-ascorbate in an aqueous solution.

General Stability Study Workflow

The following diagram outlines a typical workflow for a pharmaceutical stability study.

Conclusion

The chemical stability of sodium D-ascorbate in aqueous solutions is a multifaceted issue that requires careful consideration during pharmaceutical product development. The degradation of this vital antioxidant is influenced by a host of factors, including pH, temperature, light, and the presence of oxygen and metal ions. By understanding the kinetics and pathways of its degradation and employing robust analytical methodologies, researchers and formulation scientists can develop stable and efficacious liquid pharmaceutical products. The information presented in this guide serves as a foundational resource for achieving this goal.

References

- 1. Vitamin C Determination by Iodine Titration [thoughtco.com]

- 2. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]

- 5. utm.mx [utm.mx]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. ijcrcps.com [ijcrcps.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. canterbury.ac.nz [canterbury.ac.nz]

- 14. iitg.ac.in [iitg.ac.in]

- 15. Determination of Vitamin C | Chem Lab [chemlab.truman.edu]

Spectroscopic Identification of Sodium D-Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of sodium D-ascorbate, a key antioxidant and stereoisomer of the more common sodium L-ascorbate (Vitamin C). Understanding these properties is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical applications.

Introduction

Sodium D-ascorbate, the sodium salt of D-ascorbic acid, shares the same molecular formula and connectivity as its L-enantiomer. Consequently, their spectroscopic profiles, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are identical. The primary distinguishing characteristic between these enantiomers is their optical activity, which is equal in magnitude but opposite in direction. This guide presents the key spectroscopic data for sodium ascorbate, which is applicable to the D-enantiomer, with a specific section on optical rotation for chiral differentiation.

Spectroscopic Properties

The following sections detail the characteristic spectroscopic data for sodium ascorbate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In aqueous solutions, sodium ascorbate exhibits a strong absorption maximum in the UV region, which is attributable to the π→π* transition of the enolate system.[1] This property is concentration-dependent and can be utilized for quantitative analysis.

Table 1: UV-Vis Spectroscopic Data for Sodium Ascorbate in Aqueous Solution

| Parameter | Value | Reference |

| Maximum Absorption (λmax) | 265 nm | [1] |

| Molar Absorptivity (ε) | 16,500 M⁻¹cm⁻¹ | [1] |

Infrared (IR) Spectroscopy

The IR spectrum of sodium ascorbate displays characteristic absorption bands corresponding to its various functional groups. The notable absence of the O-H stretching band at position 3 is a key feature that distinguishes it from ascorbic acid.[1]

Table 2: Characteristic IR Absorption Bands for Sodium Ascorbate

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 3400-3200 | O-H stretching | [1] |

| 2950-2850 | C-H stretching | [1] |

| 1750 | C=O stretching (lactone) | [1] |

| 1650 | C=C stretching (enolate) | [1] |

| 1300-1000 | C-O stretching | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed structural information for the identification of sodium ascorbate. Spectra are typically recorded in deuterium oxide (D₂O).

Table 3: ¹H NMR Spectroscopic Data for Sodium Ascorbate in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 4.85 | d | 2.1 | H4 | [1] |

| 4.10 | dd | 2.1, 8.3 | H5 | [1] |

| 3.75 | m | - | H6 | [1] |

| 3.68 | m | - | H6' | [1] |

Table 4: ¹³C NMR Spectroscopic Data for Sodium Ascorbate in D₂O

| Chemical Shift (δ) ppm | Assignment | Reference |

| 175.3 | C1 | [1] |

| 156.2 | C3 | [1] |

| 119.8 | C2 | [1] |

| 80.5 | C4 | [1] |

| 76.2 | C5 | [1] |

| 63.5 | C6 | [1] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of sodium ascorbate. The ascorbate anion is the species typically observed.

Table 5: Mass Spectrometric Data for the Ascorbate Anion

| Parameter | Value |

| Molecular Formula | C₆H₇O₆⁻ |

| Exact Mass | 175.0243 m/z |

Optical Rotation

The key differentiating feature between sodium D-ascorbate and sodium L-ascorbate is their specific rotation. As enantiomers, they rotate plane-polarized light to an equal extent but in opposite directions. Sodium L-ascorbate is dextrorotatory, exhibiting a positive specific rotation. Therefore, sodium D-ascorbate is expected to be levorotatory, with a negative specific rotation of a similar magnitude.

Table 6: Specific Rotation of Sodium L-Ascorbate

| Parameter | Value | Conditions | Reference |

| Specific Rotation [α]D | +103° to +106° | 20°C, 10% w/v aqueous solution | [2] |

For sodium D-ascorbate, the expected specific rotation would be approximately -103° to -106° under the same conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of sodium D-ascorbate in deionized water of a known concentration. Perform serial dilutions to obtain a series of standard solutions.

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum of each standard solution and the unknown sample from 200 to 400 nm, using deionized water as a blank.

-

Analysis: Determine the λmax and construct a calibration curve of absorbance versus concentration to quantify the sample.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of finely ground sodium D-ascorbate with dry KBr powder and pressing the mixture into a transparent disc.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Measurement: Record the IR spectrum of the KBr pellet over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve a precisely weighed amount of sodium D-ascorbate in deuterium oxide (D₂O).

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Measurement: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Assign the chemical shifts, multiplicities, and coupling constants to the respective nuclei in the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of sodium D-ascorbate in a suitable solvent, such as a water/methanol mixture.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Measurement: Acquire the mass spectrum in negative ion mode.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic identification of sodium D-ascorbate.

References

Thermogravimetric Analysis of Sodium D-Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Sodium D-ascorbate, also known as sodium erythorbate or sodium D-isoascorbate. Sodium D-ascorbate is a vital antioxidant and preservative in the pharmaceutical and food industries. Understanding its thermal stability is crucial for formulation development, processing, and storage. This document outlines the expected thermal decomposition behavior of Sodium D-ascorbate, presents a generalized experimental protocol for its analysis via TGA, and offers a logical workflow for conducting such an analysis. While specific, detailed quantitative data from dedicated TGA studies on Sodium D-ascorbate is not extensively available in publicly accessible literature, this guide synthesizes information from material safety data sheets and chemical databases to provide a robust foundational understanding.

Introduction

Sodium D-ascorbate (C₆H₇NaO₆) is the sodium salt of D-ascorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C). It shares the antioxidant properties of ascorbic acid and its salts and is widely utilized as a food additive (E316) and in pharmaceutical formulations to prevent oxidation.[1] Thermogravimetric analysis is a fundamental technique for assessing the thermal stability and decomposition profile of such compounds. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This data is critical for determining the upper-temperature limits for processing and storage, identifying potential degradation pathways, and ensuring the overall quality and safety of the final product.

Thermal Decomposition Profile

Sodium D-ascorbate is a crystalline powder that is stable under ambient conditions but will decompose upon heating.[2] The thermal decomposition of Sodium D-ascorbate is an exothermic process.

Decomposition Products: When heated to decomposition, Sodium D-ascorbate is expected to emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and sodium oxides (Na₂O).[3][4]

The following table summarizes the key thermal decomposition characteristics of Sodium D-ascorbate gathered from various sources. It is important to note that the exact decomposition temperatures can vary depending on the experimental conditions, such as the heating rate and the atmosphere.

| Parameter | Value | Source(s) |

| Synonyms | Sodium D-isoascorbate, Sodium erythorbate | [1][3] |

| Melting/Decomposition Point | 154-164 °C (decomposes) | [2] |

| >200 °C (decomposes) | ||

| 309 to 327 °F (154 to 164 °C) (decomposes) | [3] | |

| Decomposition Products | Carbon monoxide, Carbon dioxide, Sodium oxides | [2][3][4] |

Experimental Protocol for Thermogravimetric Analysis

The following is a generalized experimental protocol for the thermogravimetric analysis of Sodium D-ascorbate. This protocol is based on standard TGA methodologies and should be adapted based on the specific instrumentation and analytical goals.

3.1. Instrumentation

-

Instrument: A calibrated thermogravimetric analyzer (TGA) or a simultaneous thermal analyzer (STA) capable of TGA-DSC measurements.

-

Crucibles: Alumina or platinum crucibles are recommended.

-

Purge Gas: High-purity nitrogen (N₂) or air.

3.2. Sample Preparation

-

Ensure the Sodium D-ascorbate sample is a fine, homogeneous powder. If necessary, gently grind the sample to achieve a uniform particle size.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.

-

Record the exact sample weight.

3.3. TGA Method Parameters

| Parameter | Recommended Setting |

| Temperature Program | |

| - Initial Temperature | Ambient (~25 °C) |

| - Final Temperature | 600 °C (or higher, depending on the desired level of decomposition analysis) |

| - Heating Rate | 10 °C/min (a common rate for initial screening) |

| Atmosphere | |

| - Purge Gas | Nitrogen (to study thermal decomposition in an inert atmosphere) or Air (to study oxidative decomposition) |

| - Flow Rate | 20-50 mL/min |

3.4. Analysis

-

Place the sample crucible into the TGA instrument.

-

Start the TGA method.

-

Monitor the mass loss as a function of temperature.

-

Upon completion of the run, analyze the resulting TGA curve and its first derivative (DTG curve). The TGA curve will show the percentage of mass loss, and the DTG curve will indicate the temperatures at which the rate of mass loss is maximal.

Data Interpretation and Visualization

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and the DTG curve (rate of mass loss vs. temperature).

-

TGA Curve: A step in the TGA curve indicates a mass loss event. The magnitude of the step corresponds to the amount of mass lost.

-

DTG Curve: Peaks in the DTG curve correspond to the points of the fastest decomposition. The temperature at the peak maximum is the temperature of the maximum rate of decomposition for that particular stage.

Logical Workflow for TGA of Sodium D-ascorbate

Caption: A logical workflow for the thermogravimetric analysis of Sodium D-ascorbate.

Conclusion

The thermogravimetric analysis of Sodium D-ascorbate is essential for understanding its thermal stability, which is a critical parameter for its application in the pharmaceutical and food industries. This guide provides a foundational understanding of its thermal decomposition behavior, a generalized experimental protocol, and a logical workflow for its TGA. While detailed quantitative TGA data for Sodium D-ascorbate is not widely published, the information compiled herein from various sources offers valuable insights for researchers, scientists, and drug development professionals working with this important antioxidant. Further experimental studies are encouraged to build a more comprehensive and detailed public database on the thermal characteristics of Sodium D-ascorbate.

References

A Technical Guide to the Solubility of Sodium D-Ascorbate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium d-ascorbate in various organic solvents. The information is intended to support research, development, and formulation activities where sodium d-ascorbate is a key component. This document compiles available quantitative solubility data, details common experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow. While the focus is on sodium d-ascorbate, data for the more commonly studied sodium L-ascorbate is included, as their solubility properties in achiral solvents are expected to be nearly identical.

Quantitative Solubility Data

The solubility of sodium ascorbate varies significantly across different solvents, primarily driven by the polarity of the solvent. It is freely soluble in water but shows limited solubility in most organic solvents.

Below is a summary of available quantitative and qualitative solubility data. A key study determined the solubility of sodium L-ascorbate in a range of pure and binary solvents at temperatures from 278.15 K to 323.15 K using a static analytic method[1].

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Source |

| Water | 20 | 620 | 3.13 | [2] |

| Water | 25 | 40 | 0.20 | [3] |

| Water | 25 | 620 | 3.13 | [4] |

| Water | 75 | 780 | 3.94 | [4] |

| Dimethyl Sulfoxide (DMSO) | 25 | 2 | 0.01 | [3][] |

| Ethanol | 25 | Insoluble | - | [3] |

| Ethanol (95%) | 20 | Very slightly soluble | - | [6] |

| Ethanol (96%) | - | Sparingly soluble | - | [7] |

| Chloroform | 20 | Practically insoluble | - | [6] |

| Ether | 20 | Practically insoluble | - | [6] |

| Benzene | - | Insoluble | - | [2] |

| Methylene Chloride | - | Practically insoluble | - | [7] |

Note: The data from reference[1] provides the most comprehensive dataset across multiple solvents and temperatures. The reference indicates that solubility data was determined for methanol, ethanol, acetone, chloroform, ethyl acetate, isopropyl alcohol, isobutyl alcohol, and n-hexane, though specific quantitative values from the abstract are not provided.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "shake flask" method is a traditional and widely accepted technique for determining equilibrium solubility[8]. A general workflow involves creating a saturated solution, ensuring equilibrium is reached, separating the saturated solution from the excess solid, and then analyzing the concentration of the solute in the solution.

A. Apparatus and Materials:

-

Sodium D-Ascorbate (or L-Ascorbate)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO)

-

Thermostatic shaker or water bath for temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

B. General Procedure (Static Analytic / Shake-Flask Method):

-

Preparation of Supersaturated Solution: An excess amount of sodium ascorbate is added to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask)[8]. This ensures that the solution will reach saturation.

-

Equilibration: The container is agitated in a thermostatic shaker or water bath at a constant, controlled temperature for a predetermined period (often 24 hours or longer) to allow the system to reach equilibrium[8]. The presence of undissolved solid should be confirmed visually.

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the excess solid is allowed to settle. The saturated solution is then carefully separated from the solid phase. This is typically achieved by centrifugation followed by careful decantation or withdrawal of the supernatant[9].

-

Filtration: The supernatant is filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining fine solid particles[9]. This step is crucial to prevent artificially high concentration measurements.

-

Dilution: The clear, saturated filtrate is accurately diluted with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: The concentration of sodium ascorbate in the diluted solution is determined using a validated analytical technique.

-

High-Performance Liquid Chromatography (HPLC): A common method involves using an HPLC system with a UV detector. A C18 column is often used, with a mobile phase such as a mixture of metaphosphoric acid, methanol, and acetonitrile. The concentration is quantified by comparing the peak area of the sample to a calibration curve generated from standards of known concentration[][9].

-

UV-Vis Spectrophotometry: The concentration of ascorbate can also be determined by measuring its absorbance at a specific wavelength, typically 265 nm (ε₂₆₅ = 14,500 M⁻¹cm⁻¹)[10]. The sample is diluted in a suitable buffer (pH 6-7) for analysis.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of sodium d-ascorbate solubility.

Caption: Workflow for determining sodium d-ascorbate solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Sodium Ascorbate | C6H7O6Na | CID 23667548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phexcom.com [phexcom.com]

- 7. Sodium ascorbate or Vitamin C sodium salt Manufacturers, with SDS [mubychem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. NYLearns.org - Laboratory 3: Determination of Ascorbate (Vitamin C) Concentration in Common Juices [nylearns.org]

- 10. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Antioxidant Effects of Sodium D-Ascorbate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo antioxidant effects of ascorbate, with a focus on the available data for L-ascorbic acid and its sodium salt, Sodium L-ascorbate, as a proxy for understanding the potential, though likely limited, effects of Sodium D-ascorbate in animal models. Due to a significant lack of published research specifically investigating the in vivo antioxidant properties of Sodium D-ascorbate, this document extrapolates from the extensive literature on L-ascorbic acid to present potential mechanisms and experimental frameworks. The guide includes a summary of quantitative data from key studies, detailed experimental protocols for assessing antioxidant activity, and visualizations of relevant biological pathways.

Disclaimer: The vast majority of scientific literature focuses on the biologically active L-isomer of ascorbic acid (Vitamin C). Data specifically detailing the in vivo antioxidant effects of the D-isomer, Sodium D-ascorbate, is exceptionally scarce. Therefore, the information presented herein is largely based on studies of L-ascorbic acid and Sodium L-ascorbate, and its direct applicability to the D-isomer should be interpreted with caution. It is widely recognized that D-ascorbic acid possesses significantly lower biological and antioxidant activity compared to L-ascorbic acid.

Introduction: The Isomers of Ascorbic Acid

Ascorbic acid exists as two stereoisomers: L-ascorbic acid and D-ascorbic acid. L-ascorbic acid, commonly known as Vitamin C, is the biologically active form and a potent antioxidant.[1][2] D-ascorbic acid, while chemically similar, exhibits limited biological activity and is not typically used in physiological or therapeutic applications.[1] Sodium ascorbate is the sodium salt of ascorbic acid and is a more buffered, non-acidic form.[3] When "sodium ascorbate" is mentioned in the literature without specifying the isomer, it almost invariably refers to Sodium L-ascorbate.

The antioxidant properties of L-ascorbic acid are well-documented. It functions as a reducing agent, readily donating electrons to neutralize reactive oxygen species (ROS), and plays a crucial role in regenerating other antioxidants like vitamin E.[2]

Quantitative Data on In Vivo Antioxidant Effects of L-Ascorbate in Animal Models

The following tables summarize quantitative data from studies investigating the in vivo antioxidant effects of L-ascorbic acid in various animal models. This data is presented to provide a framework for the potential, albeit likely much weaker, effects of D-ascorbic acid.

Table 1: Effects of L-Ascorbic Acid on Antioxidant Enzyme Activity in Animal Models

| Animal Model | Dosage of L-Ascorbic Acid | Route of Administration | Tissue/Organ | Change in SOD Activity | Change in CAT Activity | Change in GPx Activity | Reference |

| Wistar Rats | 67.5 mg/kg | Oral | Brain | Increased | Increased | Increased | [4] |

| Wistar Rats | Not Specified | Pre-treatment | Kidney | Increased | Not Measured | Not Measured | [1] |

| Gibel Carp | Diet Supplementation | Oral | Liver | Increased | No Significant Effect | Increased | [5] |

Table 2: Effects of L-Ascorbic Acid on Lipid Peroxidation in Animal Models

| Animal Model | Dosage of L-Ascorbic Acid | Route of Administration | Tissue/Organ | Change in MDA Levels | Reference |

| Wistar Rats | 67.5 mg/kg | Oral | Brain | Decreased | [4] |

| Wistar Rats | Not Specified | Pre-treatment | Kidney | Decreased | [1] |

| Gibel Carp | Diet Supplementation | Oral | Liver | Decreased | [5] |

Experimental Protocols

This section details common experimental protocols used to assess the in vivo antioxidant effects of compounds like ascorbate in animal models.

Induction of Oxidative Stress in Animal Models

A common method to study the protective effects of antioxidants is to first induce a state of oxidative stress in the animal model.

Protocol: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress

-

Animal Model: Male Wistar rats or BALB/c mice are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to standard chow and water.

-

CCl4 Preparation: Carbon tetrachloride is typically diluted in a vehicle like olive oil or corn oil (e.g., a 1:1 or 1:9 ratio).

-

Administration: A single intraperitoneal (i.p.) injection of CCl4 (e.g., 1-2 g/kg body weight) is administered to induce acute oxidative stress.

-

Treatment Groups:

-

Control Group: Receives only the vehicle (e.g., olive oil).

-

CCl4 Group: Receives CCl4 to induce oxidative stress.

-

Treatment Group: Receives the test compound (e.g., Sodium D-ascorbate) at various doses prior to or following CCl4 administration.

-

Positive Control Group: Receives a known antioxidant (e.g., L-ascorbic acid or Silymarin) for comparison.

-

-

Sample Collection: After a specified period (e.g., 24-48 hours), animals are euthanized, and blood and tissue samples (e.g., liver, kidney, brain) are collected for biochemical analysis.

Measurement of Antioxidant Enzymes and Lipid Peroxidation

3.2.1. Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the formation of formazan blue, which is measured spectrophotometrically.

-

Procedure:

-

Prepare tissue homogenates in a suitable buffer (e.g., phosphate buffer).

-

Centrifuge the homogenates to obtain the supernatant.

-

In a reaction mixture containing xanthine, NBT, and the sample supernatant, initiate the reaction by adding xanthine oxidase.

-

Measure the rate of NBT reduction by monitoring the increase in absorbance at a specific wavelength (e.g., 560 nm).

-

One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.

-

3.2.2. Catalase (CAT) Activity Assay

-

Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The rate of H2O2 disappearance is monitored spectrophotometrically.

-

Procedure:

-

Prepare tissue homogenates and obtain the supernatant.

-

Add the sample supernatant to a reaction mixture containing a known concentration of H2O2 in a phosphate buffer.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 240 nm) as H2O2 is consumed.

-

Catalase activity is calculated based on the rate of H2O2 decomposition.

-

3.2.3. Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This assay measures the reduction of an organic peroxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by GPx, using glutathione (GSH) as a substrate. The oxidized glutathione (GSSG) produced is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored spectrophotometrically.

-

Procedure:

-

Prepare tissue homogenates and obtain the supernatant.

-

In a reaction mixture containing GSH, glutathione reductase, and NADPH, add the sample supernatant.

-

Initiate the reaction by adding the peroxide substrate.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) due to NADPH oxidation.

-

GPx activity is calculated based on the rate of NADPH consumption.

-

3.2.4. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

-

Principle: MDA is a major product of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

-

Procedure:

-

Prepare tissue homogenates.

-

Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 30-60 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

-

The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

Signaling Pathways and Visualizations

Ascorbate is known to influence various signaling pathways involved in the cellular response to oxidative stress. The Nrf2-Keap1 pathway is a key regulator of the antioxidant response. While direct evidence for the activation of this pathway by D-ascorbic acid in vivo is lacking, the following diagrams illustrate the general mechanism of action for L-ascorbic acid.

Caption: Experimental Workflow for In Vivo Antioxidant Assay.

Caption: Nrf2-Keap1 Signaling Pathway in Response to Oxidative Stress.

Conclusion

While Sodium D-ascorbate is chemically an isomer of the well-known antioxidant Sodium L-ascorbate, there is a profound lack of scientific evidence detailing its in vivo antioxidant effects in animal models. The information provided in this guide, based on extensive research on L-ascorbic acid, offers a foundational understanding of the potential, albeit likely significantly reduced, antioxidant mechanisms and the experimental approaches to evaluate them. Researchers and drug development professionals interested in the antioxidant properties of ascorbate derivatives should be aware of the critical importance of the L-isomer for biological activity. Future studies are warranted to definitively characterize the in vivo antioxidant capacity, if any, of Sodium D-ascorbate to fill the existing knowledge gap. Until such data becomes available, any consideration of Sodium D-ascorbate for its antioxidant potential should be approached with a high degree of caution and skepticism.

References

The Role of Sodium D-Ascorbate in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium L-ascorbate, the sodium salt of Vitamin C, is a well-established cofactor for a multitude of enzymatic reactions critical to human health. Its stereoisomer, sodium D-ascorbate, derived from D-isoascorbic acid (erythorbic acid), presents a contrasting profile. While sharing antioxidant properties, its efficacy as an enzymatic cofactor is markedly diminished. This technical guide provides an in-depth analysis of the role of sodium D-ascorbate in enzymatic reactions, with a focus on its limited capacity to substitute for the biologically active L-ascorbate. We will explore the underlying stereochemical basis for this difference, present available comparative data, detail experimental protocols for evaluating ascorbate-dependent enzyme activity, and visualize key signaling pathways to illustrate the critical role of L-ascorbate and the functional inadequacy of its D-isomer.

Introduction: The Stereospecificity of Enzyme-Cofactor Interactions

Enzymes, with their highly specific three-dimensional active sites, often exhibit a remarkable degree of stereospecificity towards their substrates and cofactors. This "lock and key" or "induced fit" model of enzyme function dictates that even subtle changes in the spatial arrangement of atoms within a molecule can drastically alter its ability to bind to and participate in enzymatic catalysis.

Ascorbic acid, or Vitamin C, exists as two enantiomers: L-ascorbic acid and D-ascorbic acid. The biologically active form, and the one ubiquitously used by enzymes in the human body, is L-ascorbic acid.[1] Sodium D-ascorbate, the sodium salt of D-ascorbic acid (also known as erythorbic acid), is a common food additive used for its antioxidant properties.[2] However, its role in enzymatic reactions is fundamentally different from that of its L-isomer. This guide will dissect the nuances of this difference, providing a technical resource for researchers in enzymology, drug development, and nutritional science.

The Primary Role of L-Ascorbate as an Enzymatic Cofactor

L-ascorbate is a crucial cofactor for two major classes of enzymes:

-

Fe²⁺/2-oxoglutarate (2-OG) dependent dioxygenases: This large superfamily of enzymes catalyzes a wide range of hydroxylation and demethylation reactions. L-ascorbate's primary function is to maintain the iron atom in the enzyme's active site in its reduced ferrous (Fe²⁺) state, which is essential for catalytic activity.[3][4]

-

Copper-containing monooxygenases: These enzymes, such as dopamine β-hydroxylase, also require a reducing agent to keep the copper ions in their active, reduced state.[5]

Comparative Efficacy of L-Ascorbate vs. D-Ascorbate in Enzymatic Reactions

While both L- and D-ascorbate are effective reducing agents in chemical reactions, their biological efficacy as enzyme cofactors differs significantly. The precise spatial arrangement of the hydroxyl groups in L-ascorbate is critical for its proper binding to the enzyme's active site and efficient electron transfer.

Prolyl Hydroxylases and HIF-1α Regulation

Prolyl hydroxylase domain (PHD) enzymes are 2-OG-dependent dioxygenases that play a key role in cellular oxygen sensing by hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation marks HIF-1α for proteasomal degradation in the presence of oxygen. L-ascorbate is an essential cofactor for PHD activity.

Studies have shown that D-isoascorbic acid is a poor substitute for L-ascorbic acid in supporting PHD activity. One study demonstrated that L-ascorbate, but not D-isoascorbate, suppresses the activation of a HIF-1α reporter construct, indicating that D-isoascorbate is not an effective cofactor for HIF prolyl hydroxylases. While direct comparative kinetic data is scarce, the qualitative difference in activity is stark.

Dopamine β-Hydroxylase and Neurotransmitter Synthesis

Quantitative Data on Ascorbate-Dependent Enzymatic Reactions

The available quantitative data predominantly focuses on L-ascorbic acid. The Michaelis-Menten constant (Kₘ) for ascorbate in dopamine β-hydroxylase has been reported to be approximately 15 mM in situ, which is significantly higher than for the purified enzyme, suggesting that the intra-vesicular environment affects the enzyme's affinity for its cofactor.

Due to its limited biological activity as a cofactor, there is a notable lack of specific quantitative kinetic data (Kₘ, Vₘₐₓ, kᵢ) for sodium D-ascorbate in enzymatic reactions in the scientific literature. The primary takeaway from available research is a qualitative and significant difference in efficacy compared to L-ascorbate.

Table 1: Comparative Efficacy of L-Ascorbate and D-Ascorbate as Enzyme Cofactors

| Enzyme Class | Specific Enzyme Example | Role of L-Ascorbate | Efficacy of D-Ascorbate |

| Fe²⁺/2-OG Dependent Dioxygenases | Prolyl Hydroxylase (PHD) | Essential cofactor, maintains Fe²⁺ in the active site for HIF-1α hydroxylation. | Ineffective; does not suppress HIF-1α activation. |

| Copper-Containing Monooxygenases | Dopamine β-Hydroxylase (DBH) | Cofactor, maintains Cu⁺/Cu²⁺ in the active site for dopamine to norepinephrine conversion. | Presumed to be significantly less effective due to enzyme stereospecificity. |

Experimental Protocols

Detailed methodologies are crucial for assessing the role of different ascorbate isomers in enzymatic reactions. Below are generalized protocols for assaying the activity of two key ascorbate-dependent enzymes. These can be adapted to specifically compare the effects of sodium L-ascorbate and sodium D-ascorbate.

Prolyl Hydroxylase (PHD) Activity Assay

This protocol is based on the measurement of 2-oxoglutarate consumption, a co-substrate of the hydroxylation reaction.

Objective: To determine the activity of PHD in the presence of L-ascorbate versus D-ascorbate.

Materials:

-

Recombinant human PHD2

-

Peptide substrate (e.g., a synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α)

-

2-oxoglutarate

-

FeSO₄

-

Sodium L-ascorbate

-

Sodium D-ascorbate

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., perchloric acid)

-

Detection reagent for 2-oxoglutarate (e.g., a colorimetric or fluorometric assay kit)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, FeSO₄, and the peptide substrate.

-

Cofactor Addition: Add either sodium L-ascorbate or sodium D-ascorbate to the reaction mixture at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant PHD2.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

2-Oxoglutarate Measurement: Measure the amount of remaining 2-oxoglutarate using a suitable detection method. The amount of consumed 2-oxoglutarate is directly proportional to the PHD activity.

-

Data Analysis: Calculate the initial reaction velocities at different substrate and cofactor concentrations. Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

Dopamine β-Hydroxylase (DBH) Activity Assay

This protocol is based on the spectrophotometric measurement of the product, octopamine, from the substrate tyramine.

Objective: To determine the activity of DBH with L-ascorbate versus D-ascorbate.

Materials:

-

Purified DBH or a biological sample containing DBH (e.g., adrenal gland homogenate)

-

Tyramine (substrate)

-

Sodium L-ascorbate

-

Sodium D-ascorbate

-

Catalase (to remove H₂O₂ produced)

-

Fumarate (activator)

-

Reaction buffer (e.g., acetate buffer, pH 5.0)

-

Sodium periodate (to oxidize octopamine to p-hydroxybenzaldehyde)

-

Sodium metabisulfite (to stop the periodate reaction)

-

Spectrophotometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, tyramine, catalase, and fumarate.

-

Cofactor Addition: Add either sodium L-ascorbate or sodium D-ascorbate to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the DBH-containing sample.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Product Conversion: Add sodium periodate to convert the octopamine product to p-hydroxybenzaldehyde.

-

Periodate Quenching: Stop the periodate reaction with sodium metabisulfite.

-

Spectrophotometric Measurement: Measure the absorbance of p-hydroxybenzaldehyde at 330 nm.

-

Data Analysis: Calculate the amount of octopamine formed and determine the enzyme activity. Compare the activities obtained with L-ascorbate and D-ascorbate.

Signaling Pathways and Visualization

The differential effects of L- and D-ascorbate can be clearly visualized in the context of cellular signaling pathways.

HIF-1α Hydroxylation and Degradation Pathway

The following Graphviz DOT script generates a diagram illustrating the central role of L-ascorbate in the hydroxylation and subsequent degradation of HIF-1α, and where sodium D-ascorbate fails to effectively participate.

Caption: HIF-1α hydroxylation pathway.

Experimental Workflow for Comparing Ascorbate Isomers

The following DOT script outlines a logical workflow for an experiment designed to compare the enzymatic activity with L- and D-ascorbate.

References

- 1. researchgate.net [researchgate.net]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Documentation | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. bioconductor.org [bioconductor.org]

The Pro-Oxidant Paradox of Sodium D-Ascorbate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the pro-oxidant effects of sodium d-ascorbate, a phenomenon of significant interest in cancer research and drug development. While traditionally recognized for its antioxidant properties, at pharmacological concentrations, sodium d-ascorbate undergoes a switch in its biochemical activity, generating reactive oxygen species (ROS) that can selectively induce cytotoxicity in cancer cells. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying mechanisms, experimental validation, and key signaling pathways involved in this process.

Core Mechanism: The Fenton Reaction and ROS Generation

The pro-oxidant effect of sodium d-ascorbate is primarily mediated through the Fenton reaction, a catalytic process involving transition metals, most notably iron. In the tumor microenvironment, which is often rich in labile iron, sodium d-ascorbate can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduced iron then reacts with molecular oxygen to produce superoxide radicals (O₂⁻), which subsequently dismutate to form hydrogen peroxide (H₂O₂). The generated H₂O₂ can then react with ferrous iron in a second step of the Fenton reaction to produce highly reactive and cytotoxic hydroxyl radicals (•OH).[1][2][3][4] This cascade of reactions leads to a significant increase in intracellular ROS, inducing oxidative stress that overwhelms the antioxidant capacity of cancer cells, leading to cellular damage and death.[1][5]

Quantitative Data on Cytotoxicity and Oxidative Stress

The pro-oxidant activity of sodium d-ascorbate translates to selective cytotoxicity against a variety of cancer cell lines, while generally sparing normal cells. The following tables summarize key quantitative data from various studies.

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| DU-145 | Prostate Cancer | 12.7 | [6] |

| LS174T | Colon Cancer | 14.9 | [6] |

| SKOV-3 | Ovarian Cancer | >60 | [6] |

| A549 | Breast Cancer | >60 | [6] |

| Ovcar5 | Ovarian Cancer | < 4 | [7] |

| Pan02 | Pancreatic Cancer | < 4 | [7] |

| 9L | Glioblastoma | < 4 | [7] |

| H23 | Non-Small Cell Lung Cancer | ~2.5 | [8] |

| H292 | Non-Small Cell Lung Cancer | ~3.0 | [8] |

| H460 | Non-Small Cell Lung Cancer | ~2.0 | [8] |

| HTLA-230 | Neuroblastoma | 0.5 - 3.0 | [9] |

| IMR-32 | Neuroblastoma | 0.5 - 3.0 | [9] |

| SH-SY5Y | Neuroblastoma | 0.5 - 3.0 | [9] |

Table 1: IC50 Values of Sodium D-Ascorbate in Various Cancer Cell Lines.

| Parameter | Cell Line/Model | Sodium D-Ascorbate Concentration | Observation | Reference |

| Lipid Peroxidation (TBARS) | PC12 | 3 mM | 174 ± 27% increase vs. control | [10] |

| Tumor Growth Inhibition | Ovarian (Ovcar5) Xenograft | 4 g/kg daily | 41-53% decrease in tumor growth | [7] |

| Tumor Growth Inhibition | Pancreatic (Pan02) Xenograft | 4 g/kg daily | 41-53% decrease in tumor growth | [7] |

| Tumor Growth Inhibition | Glioblastoma (9L) Xenograft | 4 g/kg daily | 41-53% decrease in tumor growth | [7] |

| Apoptosis (Annexin V) | HTLA-230 Neuroblastoma | 2 mM | 82% Annexin V-positive cells | [9] |

| Mitochondrial Membrane Potential | SH-SY5Y Neuroblastoma | 2 mM | Significant depolarization | [11] |

Table 2: Quantitative Effects of Sodium D-Ascorbate on Oxidative Stress and Tumor Growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-oxidant effects of sodium d-ascorbate.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.

Materials:

-

DCFDA/H2DCFDA stock solution (e.g., 20 mM in DMSO)

-

1X Assay Buffer (e.g., PBS or HBSS)

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or flow cytometer

Procedure for Adherent Cells:

-

Seed cells in a black, clear-bottom 96-well plate at a density of approximately 50,000 cells per well and culture overnight.

-

Prepare a 20 µM working solution of H2DCFDA by diluting the stock solution in 1X assay buffer.[12]

-

Remove the culture medium and wash the cells once with 1X assay buffer.

-

Add 100 µL of the 20 µM H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[12]

-

Remove the H2DCFDA solution and wash the cells once with 1X assay buffer.

-

Add 100 µL of cell culture medium containing the desired concentrations of sodium d-ascorbate or controls (e.g., H₂O₂ as a positive control).

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]

Procedure for Suspension Cells:

-

Harvest and wash cells once with sterile PBS.

-

Resuspend the cell pellet in the 20 µM H2DCFDA working solution at a concentration of 1x10⁶ cells/mL and incubate for 30 minutes at 37°C in the dark.[12]

-

Pellet the cells, remove the supernatant, and resuspend in 1X assay buffer.

-

Add the cell suspension to a black 96-well plate (100 µL per well).

-

Add the test compounds (sodium d-ascorbate) and measure fluorescence as described for adherent cells or analyze by flow cytometry.[12]

Measurement of Lipid Peroxidation using Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

-

TBA reagent (e.g., 0.67% w/v in 50% acetic acid)

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

MDA standard solution

-

Cell or tissue lysates

-

Heating block or water bath (95-100°C)

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Prepare cell or tissue lysates. For tissues, homogenize ~20mg of tissue in 200µL of RIPA buffer.[14]

-

To 100 µL of lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.[14] Incubate on ice for 15 minutes.

-

Centrifuge at 2200 x g for 15 minutes at 4°C.[14]

-

Transfer 200 µL of the supernatant to a new tube.

-

Add an equal volume of 0.67% TBA reagent to the supernatant and to the MDA standards.[14]

-

Incubate the tubes in a boiling water bath for 10-15 minutes.[14]

-

Cool the tubes on ice for 10 minutes.

-

Measure the absorbance of the samples and standards at 532 nm.[14]

-

Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Caspase-3 Activity

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific substrate.

Materials:

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

DTT (dithiothreitol)

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

-

Induce apoptosis in cells by treating with sodium d-ascorbate for the desired time.

-

Pellet 1-5 x 10⁶ cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[15]

-

Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[15]

-

Determine the protein concentration of the lysate.

-

Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.[15]

-

Prepare the 2X Reaction Buffer containing 10 mM DTT.

-

In a 96-well plate, add 50 µL of the diluted lysate to each well.

-

Add 50 µL of the 2X Reaction Buffer with DTT to each well.[15]

-

Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well to a final concentration of 200 µM.[12]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[12][15]

-

Read the absorbance at 400-405 nm using a microplate reader.[12]

Signaling Pathways of Sodium D-Ascorbate-Induced Pro-Oxidant Effects

Induction of Apoptosis

The excessive oxidative stress induced by sodium d-ascorbate triggers the intrinsic pathway of apoptosis. ROS can lead to the depolarization of the mitochondrial membrane, a critical event in the initiation of apoptosis.[3][11] This is often accompanied by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[16] The altered mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[11][16] In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[16]

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1α is a transcription factor that plays a crucial role in tumor survival and angiogenesis under hypoxic conditions. Its stability is regulated by a class of enzymes called prolyl hydroxylases (PHDs), which require oxygen, iron (Fe²⁺), and ascorbate as cofactors.[17][18] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[17] By acting as a cofactor for PHDs, sodium d-ascorbate promotes the degradation of HIF-1α, thereby inhibiting the adaptive response of cancer cells to hypoxia and suppressing tumor growth and angiogenesis.[2]

Conclusion and Future Directions

The pro-oxidant effects of sodium d-ascorbate at pharmacological concentrations present a compelling avenue for the development of novel cancer therapies. The selective generation of ROS in the tumor microenvironment provides a targeted mechanism for inducing cancer cell death while minimizing damage to healthy tissues. Further research is warranted to optimize dosing strategies, explore synergistic combinations with conventional chemotherapies and targeted agents like PARP inhibitors, and to fully elucidate the complex interplay of factors that govern the pro-oxidant switch of this versatile molecule.[13][14][19] The clinical translation of these findings holds the potential to offer a safe, effective, and economically viable treatment option for a range of malignancies.[6][7]

References

- 1. Effect of sodium ascorbate dose on the shelf life stability of reduced nitrite liver pâtés - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cybermedlife.eu [cybermedlife.eu]

- 3. researchgate.net [researchgate.net]

- 4. graphviz.org [graphviz.org]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. Ascorbate as a Bioactive Compound in Cancer Therapy: The Old Classic Strikes Back - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. Pharmacological ascorbate as a novel therapeutic strategy to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. scispace.com [scispace.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. PARP inhibition and pharmacological ascorbate demonstrate synergy in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic effects of the PARP inhibitor olaparib and pharmacological ascorbate in castration-resistant prostate cancer. - ASCO [asco.org]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. The Effect of Vitamin C on Apoptosis and Bax/Bcl-2 Proteins Ratio in Peripheral Blood Lymphocytes of Patients during Cardiac Interventional Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. THE ROLE OF ASCORBATE IN THE MODULATION OF HIF-1α PROTEIN AND HIF-DEPENDENT TRANSCRIPTION BY CHROMIUM(VI) AND NICKEL(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combinatorial Therapy of High Dose Vitamin C and PARP Inhibitors in DNA Repair Deficiency: A Series of 8 Patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of Sodium D-Ascorbate in Cell Culture Media

Introduction

Ascorbate, the ionic form of Vitamin C, is a vital water-soluble antioxidant and enzymatic cofactor that plays a crucial role in maintaining cellular health.[1] In cell culture, supplementation with ascorbate is often necessary as most standard culture media lack it, and the amount supplied by serum is typically insufficient.[2] Sodium ascorbate is frequently used due to its increased stability and neutral pH compared to the acidic nature of ascorbic acid.[3][4] It is critical to distinguish between the two stereoisomers: L-ascorbate and D-ascorbate (also known as D-isoascorbate or erythorbate). While both possess antioxidant properties, Sodium L-ascorbate is the biologically active form of Vitamin C. Sodium D-isoascorbate exhibits only about 1/20th of the antiscorbutic (Vitamin C) activity of the L-form.[5] The vast majority of scientific literature referring to "sodium ascorbate" in a biological context pertains to the L-isomer. These notes will focus on the application of Sodium L-ascorbate, hereafter referred to as Sodium Ascorbate, while acknowledging the distinct properties of the D-isomer.

Mechanism of Action in Cell Culture

Sodium Ascorbate functions in a dual role depending on its concentration and the cellular microenvironment.

-

Antioxidant Activity: At physiological concentrations, ascorbate is a potent antioxidant. It directly scavenges reactive oxygen species (ROS) such as superoxide radicals and protects cells from oxidative damage.[2][6] It also indirectly limits lipid peroxidation by regenerating the lipid-soluble antioxidant α-tocopherol (Vitamin E).[1] Cellular uptake is mediated by Sodium-Dependent Vitamin C Transporters (SVCTs), which import the reduced form (ascorbate), and by Glucose Transporters (GLUTs), which import the oxidized form, dehydroascorbic acid (DHA).[6]

-

Pro-oxidant Activity: At higher, pharmacological concentrations, ascorbate can act as a pro-oxidant, a mechanism that is selectively toxic to cancer cells.[7] In the presence of catalytic metal ions like iron, which are abundant in culture media, ascorbate reduces Fe³⁺ to Fe²⁺. This subsequently reacts with oxygen to produce hydrogen peroxide (H₂O₂).[8] The resulting oxidative stress can induce apoptosis (programmed cell death) in malignant cells, which often have lower levels of antioxidant enzymes like catalase compared to healthy cells.[9]

-

Enzymatic Cofactor: Ascorbate is an essential cofactor for a variety of hydroxylase and oxygenase enzymes involved in processes such as collagen synthesis and the regulation of hypoxia-inducible factor 1α (HIF1α).[10]

Key Challenge: Instability in Media

A primary challenge in using ascorbate in cell culture is its instability. Ascorbate rapidly oxidizes in standard culture media, which are typically rich in catalytic metals and exposed to atmospheric oxygen.[1][8] This degradation leads to a short half-life and the production of H₂O₂.

-

The half-life of ascorbate in serum-free RPMI medium is approximately 1.5 hours.[11]

-

Degradation is even faster in other media formulations like MEM or those containing serum.[11]

-

In contrast, ascorbate is relatively stable in simple salt solutions like phosphate-buffered saline (PBS), showing minimal oxidation over six hours.[11]